Enhanced Hydrophilicity via Increased Polar Surface Area
N-(Hydroxymethyl)dodecanamide exhibits a significantly larger topological polar surface area (TPSA) of 49.3 Ų compared to 29.1 Ų for its closest N-alkyl analog, N-methyldodecanamide (CAS 27563-67-3) . This 69% increase in TPSA arises from the additional hydroxyl oxygen, which also increases the hydrogen-bond acceptor count from 1 to 2 and donor count from 1 to 2. The computed XlogP values reflect this shift: 4.04 for N-methyldodecanamide versus 4.1 for the target compound (with experimental LogP reported as 3.25 [1]), indicating a modest but real increase in hydrophilicity that affects micellization behavior and compatibility with polar solvents.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity |
|---|---|
| Target Compound Data | TPSA: 49.3 Ų; H-bond donors: 2; H-bond acceptors: 2; XlogP: 4.1; Experimental LogP: 3.25 |
| Comparator Or Baseline | N-Methyldodecanamide (CAS 27563-67-3): TPSA: 29.1 Ų; H-bond donors: 1; H-bond acceptors: 1; XlogP: 4.04 |
| Quantified Difference | TPSA increase of 20.2 Ų (+69%); additional H-bond donor and acceptor |
| Conditions | Computed values using standard fragment-based algorithms; experimental LogP from reverse-phase HPLC |
Why This Matters
Higher TPSA and additional hydrogen-bonding capacity directly influence aqueous solubility, micelle formation parameters, and compatibility with polar formulation excipients, making the compound more suitable for water-based formulations than its N-methyl analog.
- [1] SIELC Technologies. N-(Hydroxymethyl)dodecanamide HPLC Separation. Experimental LogP: 3.25. 2018. View Source
